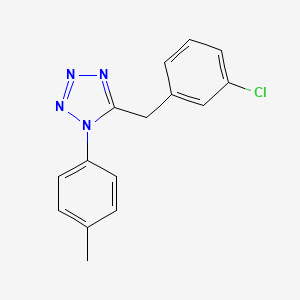![molecular formula C14H15N3O3 B5474147 ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5474147.png)
ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with ethyl 3-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ester group.
Aplicaciones Científicas De Investigación
Ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 3-{[(1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate: Similar structure but with a phenyl group instead of a methyl group, leading to different reactivity and biological activity.
Ethyl 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate: Similar structure but with the pyrazole ring substituted at a different position, affecting its chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 3-[(2-methylpyrazole-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-14(19)10-5-4-6-11(9-10)16-13(18)12-7-8-15-17(12)2/h4-9H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXQPQJPRPJYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5474075.png)
![4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)-1,4-oxazepane](/img/structure/B5474088.png)
![N,N,4-trimethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5474104.png)
![1'-(1,3-benzoxazol-2-yl)-N-methyl-N-[2-(methylamino)-2-oxoethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5474108.png)

![(2E)-2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B5474117.png)
![5-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5474125.png)
![1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-4-ol](/img/structure/B5474133.png)
![5-acetyl-3-amino-4-(2-furyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5474140.png)
![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5474146.png)
![1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B5474150.png)
![5-[(2-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5474154.png)
![8-{[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5474163.png)
![1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5474176.png)
